molecular formula C17H20BF3N2O2 B1401383 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 1415825-08-9

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No.: B1401383
CAS No.: 1415825-08-9
M. Wt: 352.2 g/mol
InChI Key: YWVHIUSVKQYGKB-UHFFFAOYSA-N
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Description

The compound you mentioned contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms. In addition, the compound contains a trifluoromethyl group (-CF3) and a tetramethyl-[1,3,2]dioxaborolan-2-yl group. The presence of these groups can significantly affect the properties and reactivity of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the pyrazole ring, the trifluoromethyl group, and the tetramethyl-[1,3,2]dioxaborolan-2-yl group. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating tetramethyl-[1,3,2]dioxaborolan-2-yl group. These groups could potentially make the compound more reactive in certain chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the acidity of nearby protons, while the tetramethyl-[1,3,2]dioxaborolan-2-yl group is a boronic ester, which is often used in coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Studies have shown the synthesis of various derivatives of 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, focusing on their structural characterization through spectroscopic methods and X-ray diffraction. Density Functional Theory (DFT) calculations are commonly used to confirm the molecular structure, often aligning with X-ray diffraction results (Liao, Liu, Wang, & Zhou, 2022). Additionally, the synthesis of related compounds, involving nucleophilic substitution reactions and their crystallographic and conformational analyses, are extensively studied, providing insights into molecular structure characteristics and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Intermediate in Biologically Active Compounds

This compound is noted as an important intermediate in the synthesis of biologically active compounds. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a derivative, is highlighted for its role in synthesizing compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of derivatives, such as N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, demonstrates the versatility of this compound in facilitating the synthesis of a wide variety of heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).

Boronate Ester Formation and Suzuki Coupling

Research has explored the syntheses of boronate esters and their role in Suzuki coupling reactions. These studies highlight the compound's application in creating complex molecular structures and its effectiveness in particular reactions, such as the borylation of arylbromides (Takagi & Yamakawa, 2013).

Luminescent and Semiconducting Polymers

The compound has been used in the synthesis of luminescent and semiconducting polymers, indicating its potential in materials science and engineering. For example, the synthesis of conjugated polymers with derivatives showcases its utility in creating materials with specific optical properties (Zhu, Rabindranath, Beyerlein, & Tieke, 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for this compound would depend on its specific applications. Compounds with similar structures are often used in the development of pharmaceuticals and in materials science .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-6-5-7-13(8-12)17(19,20)21/h5-9,11H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVHIUSVKQYGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116105
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415825-08-9
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415825-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

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